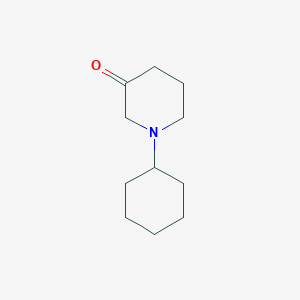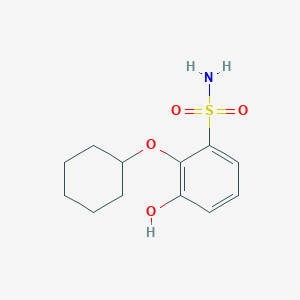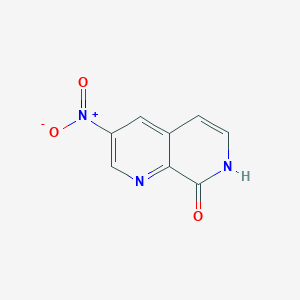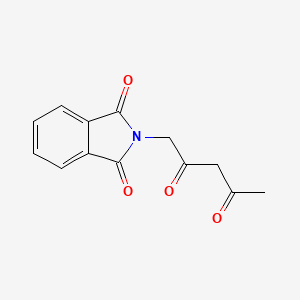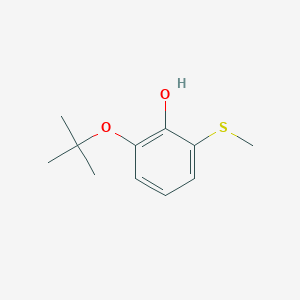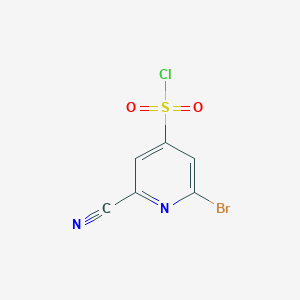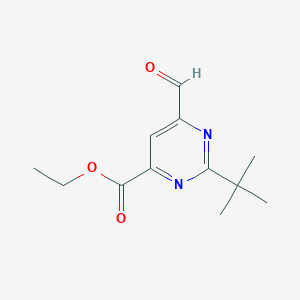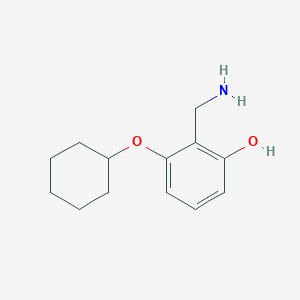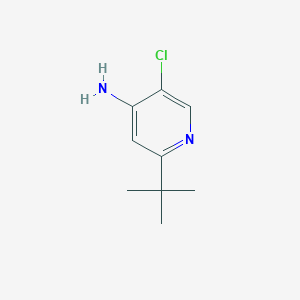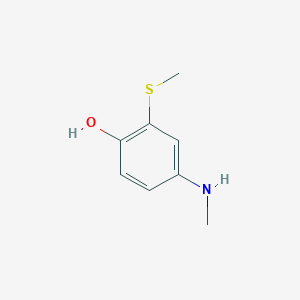
4-(Methylamino)-2-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-2-(methylthio)phenol is an organic compound with a molecular formula of C8H11NOS It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with a methylamino group and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-(methylthio)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The amino group is methylated to form the methylamino group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)-2-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenol or other derivatives.
Substitution: The methylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-(Methylamino)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)-2-(methylthio)phenol involves its interaction with molecular targets such as enzymes and proteins. The methylamino and methylthio groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylthio)phenol: Lacks the methylamino group, making it less reactive in certain biochemical applications.
4-(Methylamino)phenol: Lacks the methylthio group, affecting its solubility and reactivity.
2-(Methylthio)phenol: The position of the methylthio group affects its chemical properties and reactivity.
Uniqueness
4-(Methylamino)-2-(methylthio)phenol is unique due to the presence of both methylamino and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
4-(methylamino)-2-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-6-3-4-7(10)8(5-6)11-2/h3-5,9-10H,1-2H3 |
Clé InChI |
XEYWWJVSASDANG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
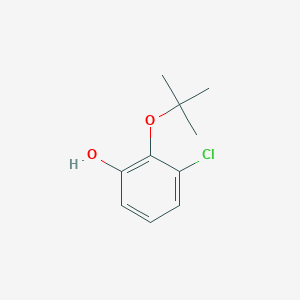

![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
